molecular formula C14H17N3O B2958513 N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide CAS No. 1306640-49-2

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide

Cat. No. B2958513
CAS RN: 1306640-49-2
M. Wt: 243.31
InChI Key: MEJHLUPBXVNASU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of both cyclohexyl and pyridine compounds, with the added properties conferred by the cyanide and carboxamide groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact molecular structure. The presence of the cyanide group could make it susceptible to reactions that involve the cyano group. Similarly, the pyridine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its spectral properties .

Scientific Research Applications

Organic Synthesis

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide: is utilized in organic synthesis, particularly in the metal-free oxidative α-cyanation of N-acyl/sulfonyl tetrahydroisoquinolines (THIQs) . This process is significant for the synthesis of complex organic molecules, including natural products and pharmaceutical compounds. The α-cyanation reaction is a key step in the formal total synthesis of compounds like (±)-calycotomine.

Heterocyclic Compound Formation

The compound serves as a precursor in the formation of heterocyclic compounds . Heterocycles are crucial frameworks in many drugs and biologically active molecules. The versatility of the cyano and amide groups in the molecule allows for the construction of diverse heterocyclic structures, which are essential in medicinal chemistry.

Spectroscopic Studies

In spectroscopy, particularly NMR spectroscopy , the cyclohexyl ring in the compound can provide unique insights into the structural conformation of cycloalkanes . This is valuable for understanding the molecular dynamics and interactions in complex systems.

Drug Development

The structural motif present in N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide is found in a range of biologically active natural products and pharmaceuticals . Its application in drug development is promising, especially in the synthesis of molecules with potential therapeutic effects.

Chemical Reactivity Studies

The compound’s chemical structure, featuring both a cyano group and an amide group, makes it an interesting candidate for studying chemical reactivity . These functional groups can participate in various reactions, providing insights into reaction mechanisms and kinetics.

Safety and Hazards

As with any chemical compound, handling “N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide” would require appropriate safety precautions. The presence of the cyanide group could potentially make this compound toxic, so it should be handled with care .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has promising pharmaceutical properties, for example, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .

properties

IUPAC Name

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-6-5-7-12(16-11)13(18)17-14(10-15)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJHLUPBXVNASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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